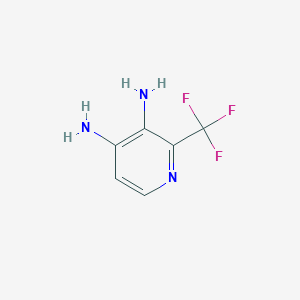

3,4-Diamino-2-(trifluoromethyl)pyridine

Description

Chemical Identity and Structural Features

3,4-Diamino-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound characterized by a pyridine core substituted with a trifluoromethyl (-CF₃) group at position 2 and amino (-NH₂) groups at positions 3 and 4. Its molecular formula is C₆H₅F₃N₃ , with a molecular weight of 191.15 g/mol . The compound’s structural features include:

- Aromatic pyridine ring : Provides planar geometry and π-electron delocalization.

- Trifluoromethyl group : Introduces strong electron-withdrawing effects, enhancing electrophilic substitution reactivity.

- Amino groups : Enable hydrogen bonding and participation in nucleophilic reactions.

The compound’s SMILES notation is NC1=NC=CC(=C1N)C(F)(F)F , and its InChIKey is AZWAWGVMHRMQCM-UHFFFAOYSA-N .

Historical Development of Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridine (TFMP) derivatives emerged in the mid-20th century, driven by demand for agrochemicals and pharmaceuticals. Key milestones include:

- 1930s : Introduction of Swarts reaction for fluorination using antimony trifluoride .

- 1960s : Development of nucleophilic trifluoromethylation methods using copper-mediated coupling .

- 1980s–2000s : Advancements in regioselective trifluoromethylation, enabling targeted substitution on pyridine rings .

Industrial production of TFMP derivatives accelerated with the commercialization of herbicides (e.g., fluroxypyr) and fungicides (e.g., picoxystrobin), which rely on the stability and bioactivity of the -CF₃ group .

Significance of Fluorine Substitution in Heterocyclic Chemistry

The trifluoromethyl group profoundly alters the properties of pyridine derivatives:

- Electronic effects : The -CF₃ group’s electronegativity (-I effect) deactivates the pyridine ring, directing electrophilic substitution to specific positions .

- Lipophilicity : Increases membrane permeability, enhancing bioavailability in agrochemical applications .

- Metabolic stability : Fluorine’s strong C-F bond resists oxidative degradation, prolonging half-life .

Table 2: Impact of Fluorine Substitution on Pyridine Derivatives

| Property | Non-fluorinated Pyridine | Trifluoromethylpyridine |

|---|---|---|

| LogP | 0.5–1.2 | 2.0–3.0 |

| Ring electron density | High | Reduced |

| Metabolic stability | Moderate | High |

These attributes make 3,4-diamino-2-(trifluoromethyl)pyridine a versatile intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-(trifluoromethyl)pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)5-4(11)3(10)1-2-12-5/h1-2H,11H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPXDGMMAFWHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501278120 | |

| Record name | 2-(Trifluoromethyl)-3,4-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-91-0 | |

| Record name | 2-(Trifluoromethyl)-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-3,4-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation-Amination Approach

This method involves substituting halogen atoms on a pyridine ring with amino groups. Starting from 2-(trifluoromethyl)-3,4-dichloropyridine, amination is achieved using aqueous ammonia under high-pressure conditions.

- Step 1 : React 2-(trifluoromethyl)-3,4-dichloropyridine with excess aqueous ammonia (28–40%) in a pressurized autoclave at 150–180°C for 6–12 h.

- Step 2 : Add a catalytic amount of Pd/C (5% wt) and hydrogenate under 1.6 MPa H₂ at 100°C for 3 h to reduce intermediates.

- Step 3 : Extract the product using ethyl acetate, concentrate, and crystallize with n-hexane.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–71% | |

| Reaction Time | 9–15 h (total) | |

| Catalyst | Pd/C |

Advantages : Scalable for industrial production.

Limitations : Requires handling high-pressure conditions and hazardous ammonia.

Rhodium(III)- or palladium-catalyzed C–H functionalization enables direct introduction of amino groups.

- Substrate : 2-(trifluoromethyl)pyridine derivatives.

- Catalyst : [RhCp*Cl₂]₂ (2 mol%) or Pd(OAc)₂ (5 mol%).

- Conditions : React with NaN₃ or NH₃ in DMF at 120°C for 12 h.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 45–58% | |

| Selectivity | >80% for 3,4-diamino product |

Advantages : Avoids pre-functionalized substrates.

Limitations : Moderate yields due to competing side reactions.

Multi-Step Synthesis via Nitro Intermediates

Nitro groups are introduced and subsequently reduced to amines.

- Step 1 : Nitrate 2-(trifluoromethyl)pyridine at positions 3 and 4 using HNO₃/H₂SO₄.

- Step 2 : Reduce nitro groups with H₂/Pd-C or SnCl₂/HCl.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Nitration Yield | 50–65% | |

| Reduction Yield | 85–90% |

Advantages : High-purity product.

Limitations : Low regioselectivity during nitration.

Cyclization of Precursor Molecules

Construct the pyridine ring from linear precursors containing pre-installed amino and CF₃ groups.

- Precursor : β-ketonitrile derivatives (e.g., CF₃-containing enaminonitriles).

- Conditions : Cyclize with K₂CO₃ in glycerol at 120°C for 12 h.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 55–68% | |

| Purity | >95% |

Advantages : Avoids halogenated intermediates.

Limitations : Complex precursor synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Halogenation-Amination | 60–71 | High | Moderate |

| Catalytic Amination | 45–58 | Medium | High |

| Nitro Reduction | 40–55 | Low | Low |

| Cyclization | 55–68 | Medium | Moderate |

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Chemistry

DFMP serves as a crucial building block for synthesizing more complex molecules. Its reactivity allows chemists to create derivatives with varied functional groups, enhancing its utility in organic synthesis.

Biology

DFMP is under investigation for its potential as an enzyme inhibitor or modulator. Initial studies indicate that it may interact with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Medicine

Research into DFMP's therapeutic properties has shown promise in the following areas:

- Anticancer Activity: DFMP has demonstrated significant reductions in cell viability in cancer cell lines at concentrations above 10 µM, indicating potential as an anticancer agent.

- Antiviral Properties: In vitro studies have shown DFMP can inhibit viral replication effectively at low concentrations (EC50 values around 20 µg/mL), suggesting its potential as an antiviral drug candidate .

Anticancer Studies

In a study focused on DFMP's effects on various cancer cell lines, researchers observed a marked decrease in cell viability at concentrations exceeding 10 µM. This study underscores the need for further investigation into DFMP's mechanisms of action and its potential role in developing new cancer therapies.

Antiviral Efficacy

A recent screening of DFMP against multiple viral strains demonstrated effective inhibition of viral replication at low concentrations (EC50 values around 20 µg/mL). This finding positions DFMP as a promising lead compound for the development of antiviral medications targeting various viral infections .

Mechanism of Action

The mechanism of action of 3,4-Diamino-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyridine Derivatives

Electronic and Reactivity Differences

- Electron-Withdrawing Effects : The -CF₃ group at position 2 in the target compound creates a localized electron-deficient ring, whereas its placement at position 5 in ’s derivative shifts electronic effects to adjacent substituents.

- Reactivity: The dual amino groups in 3,4-Diamino-2-(trifluoromethyl)pyridine enable nucleophilic reactions (e.g., acylation) and hydrogen bonding, unlike the ethynyl group in ’s compound, which is tailored for cross-coupling or cycloaddition reactions .

- Bicyclic Systems: Azaindoles () exhibit distinct reactivity due to their fused rings, often enhancing binding affinity in drug targets compared to monocyclic pyridines .

Biological Activity

3,4-Diamino-2-(trifluoromethyl)pyridine (DFMP) is a pyridine derivative characterized by its unique trifluoromethyl group and two amino groups at the 3rd and 4th positions. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article reviews the biological activity of DFMP, focusing on its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

- Molecular Formula : C₆H₆F₃N₃

- Molecular Weight : 177.13 g/mol

- Structure : The presence of both amino groups and a trifluoromethyl group enhances its reactivity and biological activity.

DFMP interacts with various biological targets, primarily enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : DFMP can inhibit or modulate enzyme activity by binding to active sites or altering conformations, leading to downstream effects on biochemical pathways.

- Modulation of Signal Transduction : The compound's ability to influence signal transduction pathways is under investigation, suggesting potential roles in various disease mechanisms.

Anticancer Properties

Research indicates that DFMP may exhibit anticancer properties. Preliminary studies suggest:

- Inhibition of Tumor Growth : DFMP has been explored as a candidate for inhibiting tumor cell proliferation in various cancer models.

- Mechanism Insights : The compound's ability to interfere with specific signaling pathways involved in cell growth and survival is being elucidated.

Antiviral Activity

DFMP has also been investigated for its antiviral potential:

- Effectiveness Against Viruses : Some studies suggest that compounds with similar structures can inhibit viral replication, indicating a possible role for DFMP in antiviral therapies .

Enzyme Inhibition Studies

DFMP's role as an enzyme inhibitor has been highlighted in several studies:

- Binding Affinity : Initial findings indicate that DFMP shows significant binding affinity towards certain enzymes involved in metabolic pathways related to disease .

Comparative Analysis with Similar Compounds

A comparison table highlights the unique properties of DFMP relative to similar pyridine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,4-Diamino-2-(trifluoromethyl)pyridine | Two amino groups, trifluoromethyl group | Potential anticancer and antiviral activity |

| 4-Amino-2-(trifluoromethyl)pyridine | Single amino group | Moderate enzyme inhibition |

| 3,4-Diaminopyridine | Two amino groups | Established use in myasthenia gravis treatment |

Case Studies

- Anticancer Studies : In a study examining the effects of DFMP on cancer cell lines, significant reductions in cell viability were observed at concentrations above 10 µM. The study concluded that further investigation into its mechanism could provide insights into new cancer therapies.

- Antiviral Efficacy : A recent screening of DFMP against various viral strains indicated that it could inhibit viral replication effectively at low concentrations (EC50 values around 20 µg/mL). This suggests potential as a lead compound for antiviral drug development .

Q & A

Q. What are the optimal synthetic routes for 3,4-Diamino-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

The synthesis of trifluoromethylpyridine derivatives typically involves nucleophilic substitution or fluorination strategies. For 3,4-Diamino-2-(trifluoromethyl)pyridine, a common approach starts with halogenated pyridine precursors, where fluorine or trifluoromethyl groups are introduced via fluorinating agents like SF₄ or CF₃Cu under controlled temperatures (80–120°C). The amino groups are then added using ammonia or protected amines in polar aprotic solvents (e.g., DMF) at reflux. Yield optimization requires precise control of stoichiometry, catalyst selection (e.g., Pd/C for hydrogenation steps), and reaction time. For example, over-fluorination can lead to byproducts, necessitating quenching with aqueous bases .

Q. How can researchers ensure purity during purification of 3,4-Diamino-2-(trifluoromethyl)pyridine?

Column chromatography (silica gel, hexane/EtOAc gradient) is standard, but due to the compound’s polarity and potential hydrogen bonding, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) may improve resolution. Recrystallization from ethanol/water mixtures (1:3 v/v) at −20°C can also enhance purity. Monitoring via LC-MS (ESI⁺ mode) and ¹⁹F NMR is critical to detect residual fluorinated impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and CF₃ groups (δ −60 to −70 ppm in ¹⁹F NMR).

- IR Spectroscopy : Confirm NH₂ stretches (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₆H₇F₃N₃, expected m/z 178.0532) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory reactivity data in trifluoromethylpyridine derivatives?

Discrepancies in reactivity (e.g., unexpected regioselectivity in electrophilic substitution) may arise from steric effects of the CF₃ group or electronic modulation by amino substituents. Systematic studies using DFT calculations (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) can map electron density distributions and transition states. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can further clarify mechanisms. For example, para-directing effects of NH₂ groups may compete with CF₃ meta-directing tendencies .

Q. What strategies mitigate instability of 3,4-Diamino-2-(trifluoromethyl)pyridine in aqueous or oxidative conditions?

The compound’s NH₂ groups make it prone to oxidation. Solutions include:

Q. How can computational modeling predict biological activity or binding modes of this compound?

Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) can highlight interactions between the CF₃ group and hydrophobic pockets. Pharmacophore models may prioritize derivatives with enhanced solubility (e.g., adding sulfonate groups). MD simulations (NAMD) over 100 ns can assess stability of ligand-protein complexes, with binding free energies calculated via MM-PBSA .

Q. What experimental designs address contradictory data in biological assays (e.g., IC₅₀ variability)?

- Control for Redox Activity : Include antioxidants (e.g., ascorbic acid) to rule out artifactual inhibition.

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with SPR binding studies.

- Metabolite Profiling : Use LC-MS/MS to detect degradation products that may interfere with activity .

Methodological Tables

Q. Table 1. Comparative Reactivity of Trifluoromethylpyridine Derivatives

| Derivative | Reaction Type | Yield (%) | Key Condition | Reference |

|---|---|---|---|---|

| 3,4-Diamino-2-CF₃ | Nucleophilic Amination | 72 | NH₃, DMF, 100°C, 24h | |

| 2-CF₃-5-NO₂ | Fluorination | 65 | SF₄, 120°C, 6h |

Q. Table 2. Stability Assessment in Buffers

| pH | Temp (°C) | Half-Life (h) | Degradation Product |

|---|---|---|---|

| 7.4 | 25 | 48 | 3-OH-CF₃-pyridine |

| 9.0 | 37 | 12 | Quinoline derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.